molecular formula C24H13Cl2F3N4O B10917618 2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10917618
M. Wt: 501.3 g/mol
InChI Key: NZIJQWLBLJRKBL-UHFFFAOYSA-N
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Description

2-[3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex heterocyclic compound that features a pyrazole ring, a furan ring, and a pyrimidine ring. The presence of trifluoromethyl and chlorophenyl groups enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the chlorophenyl groups: This step involves the substitution reaction of the pyrazole ring with chlorobenzene derivatives in the presence of a suitable catalyst.

    Formation of the pyrimidine ring: The pyrazole derivative is then reacted with a furan derivative and a trifluoromethylating agent under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: It has shown promise as an anti-inflammatory and anticancer agent in preclinical studies.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-[3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(METHYL)PYRIMIDINE: Similar structure but lacks the trifluoromethyl group, which may affect its biological activity.

    2-[3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(ETHYL)PYRIMIDINE: Contains an ethyl group instead of a trifluoromethyl group, potentially altering its chemical properties.

Uniqueness

The presence of the trifluoromethyl group in 2-[3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE enhances its lipophilicity and metabolic stability, making it more effective in biological systems compared to its analogs.

Properties

Molecular Formula

C24H13Cl2F3N4O

Molecular Weight

501.3 g/mol

IUPAC Name

2-[3,5-bis(4-chlorophenyl)pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C24H13Cl2F3N4O/c25-16-7-3-14(4-8-16)18-12-20(15-5-9-17(26)10-6-15)33(32-18)23-30-19(21-2-1-11-34-21)13-22(31-23)24(27,28)29/h1-13H

InChI Key

NZIJQWLBLJRKBL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)C(F)(F)F

Origin of Product

United States

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